11|A-Hydroxy-STS 557

Overview

Description

Synthesis Analysis

The transformation of STS 557 by female rat liver microsomes demonstrates a lower transformation rate in comparison with the analogous compound without a 9-double bond . The synthetic approach to STS 557 involves structure-activity relationships in 17 alpha-CH2X-substituted 19-nortestosterone derivatives .Molecular Structure Analysis

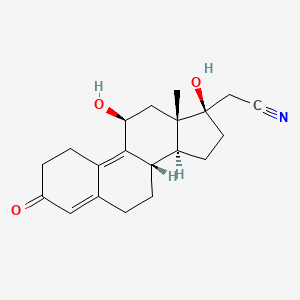

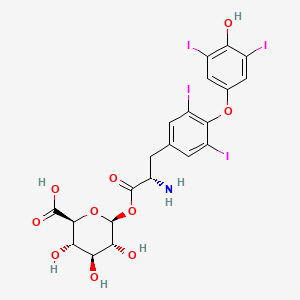

The molecular structure of 11|A-Hydroxy-STS 557 is represented by the formula C20H25NO3. The transformation of STS 557 by female rat liver microsomes resulted in the identification of several metabolites .Chemical Reactions Analysis

The transformation of STS 557 by female rat liver microsomes demonstrates a lower transformation rate in comparison with the analogous compound without a 9-double bond . Microbial model investigations indicate that 5 alpha-hydrogenation is prevented in STS 557 by the 9-double bond, whereas 5 beta-hydrogenation is not affected .Physical And Chemical Properties Analysis

The physical and chemical properties of 11|A-Hydroxy-STS 557 are determined by its molecular structure, represented by the formula C20H25NO3. The chemistry of a biomaterial directly contributes to its interaction with biological environments .Scientific Research Applications

Metabolic Pathways and Biotransformation

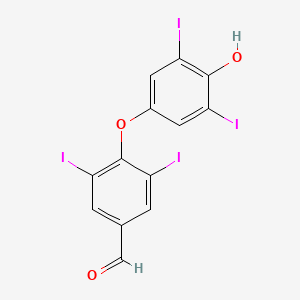

- STS 557 undergoes various biotransformation pathways. In dogs and rats, metabolites like 11 beta-OH-STS 557 and 17 alpha-cyanomethyl-1,3,5(10),9(11)-estratetraene-3,17-diol were identified. This indicates pathways such as hydroxylation at positions other than 11, hydrogenation, and alterations of the 17 alpha-side chain (Hobe et al., 1983).

Progestin Properties and Contraceptive Potential

- STS 557 exhibits potent progestin properties. It shows significant antiprogestational response and can effectively prime endometrium, influencing early pregnancy and implantation processes in animals such as rabbits and baboons (Oettel & Kurischko, 1980).

Effects on Sperm and Male Fertility

- In male bonnet monkeys, STS 557 induced oligospermia and azoospermia, impacting sperm motility and testosterone levels. Its potential as a chemical contraceptive in males is suggested, but recovery was observed post-treatment withdrawal (Majumdar, Sharma, & Das, 1988).

Steroid Biosynthesis Influence

- STS 557 directly affects steroid biosynthesis in the human ovary. It inhibits the biosynthesis of steroids like androstenedione and progesterone, indicating an inhibition of enzymes like 3 beta-hydroxysteroid dehydrogenase-delta 5-4-isomerase (Schürenkämper & Lisse, 2009).

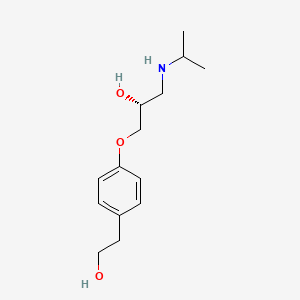

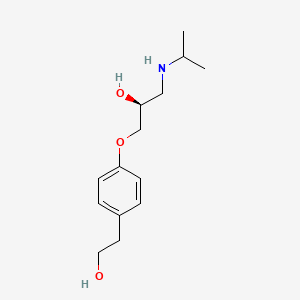

Receptor Binding Studies

- STS 557 shows significant binding to progesterone receptors in various mammalian systems, suggesting its competitive potency and potential implications in receptor-mediated actions (Kaufmann, Schlegel, Eychenne, & Schubert, 2009).

Contraceptive Effects in Rodents

- In rodents, STS 557 exhibited interceptive actions and post-implantational pregnancy terminating activities. Its antigestagenic effects on the endometrium and influence on tubal egg transport indicate peripheral mechanisms of action (Strecke, Stölzner, Freund, Kurischko, Koch, Römer, Stracke, & Oettel, 2009).

Safety And Hazards

Future Directions

Future research could focus on further understanding the transformation of STS 557 by female rat liver microsomes and the impact of this transformation on the compound’s mechanism of action . Additionally, more research is needed to fully understand the safety and hazards associated with this compound .

properties

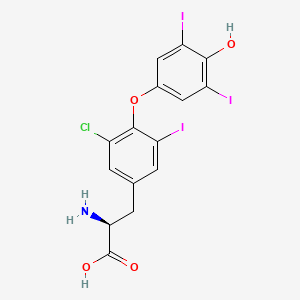

IUPAC Name |

2-[(8S,11S,13S,14S,17R)-11,17-dihydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-19-11-17(23)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,24)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3/t15-,16-,17-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHMVYURUMVWSF-VDWQKOAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857739 | |

| Record name | (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dienogest metabolite M3 | |

CAS RN |

86153-39-1 | |

| Record name | 11beta-Hydroxy-sts 557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086153391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11.BETA.-HYDROXY-STS 557 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6UE7R87DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

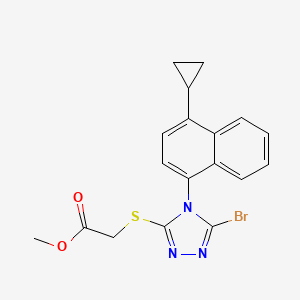

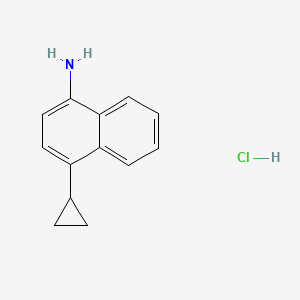

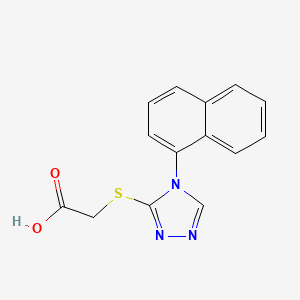

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)